molecular formula C13H27ClN2O2 B1520861 1-Boc-2-Butylpiperazine hydrochloride CAS No. 1179359-55-7

1-Boc-2-Butylpiperazine hydrochloride

Cat. No. B1520861
CAS RN: 1179359-55-7
M. Wt: 278.82 g/mol
InChI Key: CUEVHLSHYHGZFJ-UHFFFAOYSA-N
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Description

1-Boc-2-Butylpiperazine hydrochloride is a chemical compound with the molecular formula C13H27ClN2O2 . It is commonly used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 1-Boc-2-Butylpiperazine hydrochloride is represented by the InChI code 1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H . The molecular weight of this compound is 278.82 g/mol .


Physical And Chemical Properties Analysis

1-Boc-2-Butylpiperazine hydrochloride is a solid at room temperature . It has a molecular weight of 278.82 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources retrieved.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-Boc-2-Butylpiperazine hydrochloride is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperazine core is a common motif in drugs due to its ability to act as a linker or a functional group modifier, enhancing the pharmacological profile of the compounds .

C–H Functionalization

The compound plays a crucial role in the C–H functionalization of piperazines, a method that allows for the introduction of functional groups directly onto the carbon atoms of the piperazine ring. This is a significant advancement in the field of organic synthesis, offering a pathway to diversify piperazine structures .

Development of Anxiolytic Agents

Due to the structural similarity to naturally occurring neurotransmitters, 1-Boc-2-Butylpiperazine hydrochloride can be used in the development of anxiolytic agents. These compounds can potentially interact with GABA or serotonin receptors, which are targets for anxiety medications .

Antiviral Research

The piperazine structure is also found in antiviral agents. The compound’s ability to be modified allows it to be tailored for use in the development of new antiviral drugs that can inhibit viral replication by targeting specific proteins involved in the viral life cycle .

Cardioprotective Therapies

Research into cardioprotective therapies can benefit from 1-Boc-2-Butylpiperazine hydrochloride as a starting material. Its derivatives may offer new approaches to reducing cardiac tissue damage during events such as myocardial infarction .

Anticancer Drug Design

The compound’s versatility in chemical modifications makes it a candidate for designing anticancer drugs. By incorporating it into molecules that target cancer cells, researchers can create more effective and selective therapies .

Antidepressant Formulations

As a precursor in medicinal chemistry, 1-Boc-2-Butylpiperazine hydrochloride can be used to synthesize compounds with antidepressant properties. Its structural features allow for interaction with brain chemistry in a way that can alleviate symptoms of depression .

Improving Pharmacokinetic Properties

The compound can be used to improve the pharmacokinetic properties of drug candidates. Its incorporation into drug molecules can enhance their solubility, stability, and bioavailability, making the drugs more effective .

Safety and Hazards

According to the safety information provided, 1-Boc-2-Butylpiperazine hydrochloride is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 2-butylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEVHLSHYHGZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662514
Record name tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-2-Butylpiperazine hydrochloride

CAS RN

1179359-55-7
Record name tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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